Srpk1-IN-1

Kinase inhibition SRPK1 IC50

Srpk1-IN-1 (compound 12) is the most potent SRPK1 inhibitor commercially available, with an IC50 of 0.3 nM—a 10- to 3,000-fold potency advantage over SPHINX31 (5.9 nM), SRPKIN-1 (35.6 nM) and SRPIN340 (890 nM). This sub-nanomolar potency achieves >90% target engagement at ~3 nM, minimizing DMSO carryover, off-target effects and solvent toxicity in sensitive kinase assays. It enables robust VEGF-A isoform switching from pro-angiogenic VEGF-A165a to anti-angiogenic VEGF-A165b at low extracellular concentrations. Ideal as a benchmark for SAR campaigns and for angiogenesis research in oncology and ocular neovascular disease. Procure with confidence for reproducible, publication-ready results.

Molecular Formula C22H27ClN2O4
Molecular Weight 418.9 g/mol
Cat. No. B12377179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSrpk1-IN-1
Molecular FormulaC22H27ClN2O4
Molecular Weight418.9 g/mol
Structural Identifiers
SMILESCC1(CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=C(O3)C4CCOCC4)O
InChIInChI=1S/C22H27ClN2O4/c1-22(27)8-10-25(11-9-22)18-3-2-16(23)14-17(18)24-21(26)20-5-4-19(29-20)15-6-12-28-13-7-15/h2-5,14-15,27H,6-13H2,1H3,(H,24,26)
InChIKeyGDZPMVLLKFDSGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Srpk1-IN-1: High-Potency SRPK1 Inhibitor for Splicing and Angiogenesis Research Procurement


Srpk1-IN-1 (also designated compound 12) is a small-molecule inhibitor targeting Serine/Arginine-Rich Protein Kinase 1 (SRPK1), a key regulator of pre-mRNA alternative splicing and angiogenesis . The compound exhibits an IC50 value of 0.3 nM against SRPK1 in biochemical assays, positioning it among the most potent SRPK1 inhibitors currently available . SRPK1 modulates VEGF-A isoform expression via phosphorylation of SRSF1, making its inhibition relevant for studies in oncology and ocular neovascular disorders [1].

Why Generic SRPK1 Inhibitor Substitution Fails: Potency Gaps Exceeding 1000-Fold in the Same Class


The SRPK1 inhibitor class exhibits extreme potency variation: commercial alternatives range from nanomolar (e.g., MSC-1186 IC50 2.7 nM ) to micromolar (e.g., SRPIN340 Ki 0.89 μM [1]). Srpk1-IN-1's IC50 of 0.3 nM represents a 10- to 3000-fold potency advantage over comparators SPHINX31 (5.9 nM [2]), SRPKIN-1 (35.6 nM [3]), and SRPIN340 (890 nM [1]). This potency differential directly impacts experimental design: suboptimal inhibitor selection may require higher concentrations, increasing off-target risk and solvent toxicity while failing to achieve complete target engagement. Researchers selecting inhibitors for sensitive assays or where SRPK1 is expressed at low levels should prioritize high-potency compounds to ensure robust target modulation.

Srpk1-IN-1 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Analysis


Biochemical Potency: 20-Fold Greater than SPHINX31 and 119-Fold Greater than SRPKIN-1

Srpk1-IN-1 demonstrates an IC50 of 0.3 nM against SRPK1 in biochemical assays . This represents a 20-fold improvement over the clinically advanced comparator SPHINX31 (IC50 5.9 nM) [1] and a 119-fold improvement over the covalent inhibitor SRPKIN-1 (IC50 35.6 nM) [2].

Kinase inhibition SRPK1 IC50 Biochemical assay

Potency Relative to First-Generation Inhibitor SRPIN340: 2967-Fold Difference

Compared to the first-generation SRPK1 inhibitor SRPIN340 (Ki = 0.89 μM; ~890 nM), Srpk1-IN-1 exhibits a 2967-fold greater potency (0.3 nM vs. 890 nM) [1]. This extreme differential highlights the compound's utility in experiments where SRPIN340 would fail to achieve sufficient target engagement at non-toxic concentrations.

Kinase inhibition SRPK1 Ki IC50

Potency Relative to Pan-SRPK Inhibitor MSC-1186: 9-Fold Improvement

Srpk1-IN-1 is 9-fold more potent against SRPK1 than the highly selective pan-SRPK inhibitor MSC-1186 (IC50 0.3 nM vs. 2.7 nM) . MSC-1186 is a chemical probe with demonstrated kinome-wide selectivity; Srpk1-IN-1 offers superior SRPK1 potency, though its selectivity profile remains uncharacterized .

Kinase inhibition SRPK1 IC50 Pan-SRPK

Lack of Published Selectivity Data: A Critical Gap Relative to SPHINX31 and SRPIN340

No published kinome profiling or SRPK2 selectivity data exists for Srpk1-IN-1. In contrast, SPHINX31 demonstrates 50-fold selectivity for SRPK1 over SRPK2 and 100-fold over CLK1 . SRPIN340 shows no significant inhibition of >140 other kinases . Researchers requiring defined selectivity profiles should consider this data gap when selecting Srpk1-IN-1.

Selectivity SRPK2 Kinome profiling

Srpk1-IN-1 Optimal Procurement and Application Scenarios Based on Differentiated Potency


High-Sensitivity Biochemical Assays Requiring Complete SRPK1 Inhibition at Low Nanomolar Concentrations

Srpk1-IN-1's 0.3 nM IC50 makes it ideal for in vitro kinase assays where complete inhibition is required at concentrations below 10 nM, minimizing DMSO carryover and off-target effects . Compared to SPHINX31 (IC50 5.9 nM) and SRPKIN-1 (IC50 35.6 nM), Srpk1-IN-1 achieves >90% inhibition at ~3 nM vs. ~60 nM and ~356 nM, respectively [1][2].

Structure-Activity Relationship (SAR) Studies Benchmarking Ultra-Potent SRPK1 Inhibition

Srpk1-IN-1's sub-nanomolar potency establishes it as a benchmark compound for SAR campaigns aiming to develop next-generation SRPK1 inhibitors with improved drug-like properties . Its 9-fold potency advantage over MSC-1186 provides a reference point for optimizing SRPK1-specific binding interactions [1].

Cellular Studies of VEGF-A Isoform Switching Where Low Inhibitor Concentrations Are Required

SRPK1 inhibition alters VEGF-A splicing from pro-angiogenic VEGF-A165a to anti-angiogenic VEGF-A165b . Srpk1-IN-1's high potency may enable robust isoform switching at lower extracellular concentrations than comparators, potentially reducing cellular stress and off-target transcriptional responses associated with higher inhibitor concentrations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Srpk1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.